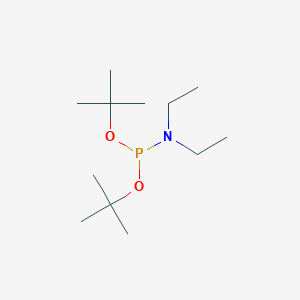

Di-tert-butyl N,N-diethylphosphoramidite

説明

Di-tert-butyl N,N-diethylphosphoramidite is a chemical compound with the molecular formula C12H28NO2P. It is commonly used as a reagent in organic synthesis, particularly in the phosphorylation of alcohols to form phosphorotriesters . This compound is known for its efficiency and stability, making it a valuable tool in various chemical reactions and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butyl N,N-diethylphosphoramidite can be synthesized through the reaction of diethylamine with di-tert-butyl phosphorochloridite. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphorochloridite . The general reaction scheme is as follows:

(C4H9O)2PCl+(C2H5)2NH→(C4H9O)2P(N(C2H5)2)+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process includes the use of advanced purification techniques such as distillation and crystallization to remove impurities and obtain the desired product .

化学反応の分析

Types of Reactions

Di-tert-butyl N,N-diethylphosphoramidite undergoes several types of chemical reactions, including:

Phosphorylation: It is used to phosphorylate alcohols, converting them into phosphorotriesters.

Oxidation: The compound can be oxidized to form phosphoramidate derivatives.

Common Reagents and Conditions

Phosphorylation: Common reagents include alcohols and bases such

生物活性

Di-tert-butyl N,N-diethylphosphoramidite (DBD) is a phosphoramidite compound widely used in organic synthesis, particularly in the phosphorylation of nucleotides and as a reagent in the synthesis of oligonucleotides. This article explores its biological activity, applications, and relevant research findings.

- Molecular Formula : C12H28NO2P

- Molecular Weight : 249.335 g/mol

- CAS Number : 117924-33-1

- Density : 0.896 g/cm³

- Boiling Point : 39°C to 41°C (0.3 mmHg)

- Solubility : Soluble in chloroform and methanol; hydrolyzes in water.

Applications in Biological Research

DBD serves as a key reagent in various biochemical processes, particularly in the synthesis of phosphorylated compounds. Its primary applications include:

- Phosphorylation Reactions : DBD is utilized for the efficient conversion of alcohols into their corresponding phosphorotriesters, which are crucial for synthesizing nucleotide analogs and prodrugs .

- Oligonucleotide Synthesis : It plays a significant role in the H-phosphonate method for synthesizing oligodeoxyribonucleotides, facilitating the introduction of phosphate groups at specific sites on nucleic acids .

Biological Activity

The biological activity of DBD has been investigated primarily in the context of its role as a phosphitylating agent. Key findings include:

- Antagonistic Effects on Platelet Aggregation : In studies involving acyclic analogs of adenosine bisphosphates, DBD was used to phosphorylate nucleotide derivatives that exhibited inhibitory effects on platelet aggregation via P2Y receptor antagonism. Compounds synthesized using DBD demonstrated significant inhibition of ADP-induced platelet activation, highlighting its potential therapeutic applications in cardiovascular diseases .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 2a | 3.6 | P2Y1 receptor antagonist |

| Compound 14 | 4.5 | P2Y1 receptor antagonist |

| Diester derivative 26 | 5.0 | Reduced negative charges |

Case Studies

-

Phosphorylation Methodology :

A study detailed the use of DBD for synthesizing phosphorylated derivatives of nucleosides. The methodology involved deprotecting acetyl groups followed by phosphorylation using DBD, which resulted in high yields of desired products suitable for biological assays . -

Synthesis of Phosphate Prodrugs :

DBD has been applied in creating water-soluble phosphate prodrugs of selective adenosine receptor antagonists, demonstrating its utility in drug development aimed at enhancing bioavailability and therapeutic efficacy .

科学的研究の応用

Chemical Properties and Structure

Di-tert-butyl N,N-diethylphosphoramidite, with the chemical formula , is characterized by its phosphoramidite structure, which includes two tert-butyl groups and two ethyl groups attached to a phosphorus atom. This configuration enhances its reactivity and stability in various chemical reactions.

Key Applications

- Phosphorylation Reagent :

-

Synthesis of Phosphate Prodrugs :

- The compound is applied in the synthesis of water-soluble phosphate prodrugs, particularly for 1-propargyl-8-styrylxanthine derivatives , which serve as selective antagonists for adenosine receptors (A2A subtype). This application is crucial in drug development for conditions like Parkinson's disease and other neurological disorders .

- Solid-Phase Synthesis :

- Enzymatic Phosphorylation Substrates :

Case Study 1: Synthesis of Phosphate Prodrugs

In a study focusing on the synthesis of phosphate prodrugs, this compound was utilized to convert alcohols into phosphorotriesters efficiently. The resulting compounds exhibited enhanced solubility and bioavailability, demonstrating the reagent's effectiveness in drug formulation .

Case Study 2: Peptide Phosphorylation

Research involving the phosphorylation of peptides using this compound highlighted its role in improving the yield and purity of phosphorylated products. This study emphasized the importance of the reagent in developing therapeutic peptides with better pharmacokinetic properties .

特性

IUPAC Name |

N-[bis[(2-methylpropan-2-yl)oxy]phosphanyl]-N-ethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H28NO2P/c1-9-13(10-2)16(14-11(3,4)5)15-12(6,7)8/h9-10H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUKSUQKELVOKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)P(OC(C)(C)C)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H28NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10401241 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117924-33-1 | |

| Record name | Di-tert-butyl N,N-diethylphosphoramidite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10401241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl N,N-Diethylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Di-tert-butyl N,N-diethylphosphoramidite primarily used for in the context of the provided research?

A1: this compound is primarily used as a phosphitylating agent in the synthesis of phosphopeptides. [, , , , , ] This means it introduces a phosphate group onto specific amino acids within a peptide chain.

Q2: How does this compound facilitate the addition of phosphate groups to peptides?

A2: The process involves a two-step reaction. First, this compound reacts with the hydroxyl group of a protected serine, threonine, or tyrosine residue on the peptide chain. This forms a phosphite triester intermediate. Second, this intermediate is oxidized using an oxidizing agent like tert-butyl hydroperoxide or m-chloroperoxybenzoic acid, resulting in the formation of a stable phosphate group. [, , , , ]

Q3: Are there any advantages of using this compound over other phosphorylation methods?

A3: Yes, research suggests this compound offers several benefits:

- High Reactivity: It exhibits high reactivity towards hydroxyl groups, allowing for efficient phosphorylation. []

- Mild Conditions: The reactions proceed under relatively mild conditions, minimizing unwanted side reactions or degradation of the peptide. []

- Solid-Phase Compatibility: It can be used effectively in solid-phase peptide synthesis, a widely employed technique for creating peptides. [, , ]

Q4: Are there any challenges or drawbacks associated with using this compound in phosphopeptide synthesis?

A4: While effective, the process is not without its challenges:

- By-product Formation: One common by-product is a bridged derivative where two peptide fragments become linked through a phosphodiester bridge. [] Additionally, H-phosphonate by-products have been observed. []

- Purification: Separation of the desired phosphopeptide from these by-products can be challenging and may require multiple purification steps. []

Q5: Beyond phosphopeptide synthesis, are there other applications for this compound?

A5: Yes, research indicates this compound can serve as an air-stable ligand in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. [] These reactions are essential for forming carbon-carbon bonds in organic synthesis.

Q6: What are the advantages of this compound as a ligand in these reactions?

A6: The main advantages include:

- Air Stability: It simplifies catalyst preparation and handling compared to air-sensitive ligands. []

- High Efficiency: Even at low catalyst loadings, excellent yields are often achieved. []

- Versatility: The catalytic system exhibits versatility for various aryl and heteroaryl halides. []

Q7: What analytical techniques are commonly used to characterize and assess the purity of phosphopeptides synthesized using this compound?

A7: Several techniques are commonly employed:

- Chromatography: Reverse-phase HPLC (RP-HPLC) and ion-exchange chromatography help separate and purify the desired phosphopeptide from by-products. [, ]

- Nuclear Magnetic Resonance (NMR): Both 1H and 31P NMR spectroscopy provide structural information and confirmation of successful phosphorylation. [, ]

- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) and ion-spray mass spectrometry are used to determine the molecular mass of the synthesized phosphopeptide and analyze fragmentation patterns, which can be indicative of phosphorylation sites. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。